1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an ethyl group and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and thiophene rings contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the ethyl and thiophene substituents. One common method involves the reaction of thiophene-2-carbaldehyde with ethylamine to form an intermediate, which is then cyclized to form the pyrrolidine ring. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .
Analyse Chemischer Reaktionen
1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the pyrrolidine ring, leading to the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for pharmaceuticals targeting neurological conditions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. These interactions can affect various pathways, including those involved in neurotransmission and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine can be compared to other pyrrolidine and thiophene derivatives:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substituents and biological activity.
Thiophene Derivatives: Compounds such as thiophene-2-carbaldehyde and thiophene-2-ethylamine share the thiophene ring but have different functional groups and reactivity. The uniqueness of this compound lies in its combined pyrrolidine and thiophene structure, which imparts distinct chemical and biological properties
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and development.
Eigenschaften
Molekularformel |
C10H16N2S |
---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
1-ethyl-2-thiophen-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H16N2S/c1-2-12-6-5-8(11)10(12)9-4-3-7-13-9/h3-4,7-8,10H,2,5-6,11H2,1H3 |
InChI-Schlüssel |
DDDDDNPINLXNKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(C1C2=CC=CS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.